benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
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Overview
Description
Benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic organic compound with the molecular formula C24H16Cl2O5 and a molecular weight of 455.2868 . This compound is characterized by its benzofuran core, which is substituted with a dichlorobenzylidene group and an acetate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 3,4-dichlorobenzaldehyde with 2,3-dihydro-1-benzofuran-3-one in the presence of a base, followed by esterification with benzyl acetate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.
Chemical Reactions Analysis
Benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzylidene group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The benzofuran core may also play a role in binding to specific proteins or nucleic acids, affecting cellular functions .
Comparison with Similar Compounds
Benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be compared with similar compounds such as:
Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate: This compound has a similar structure but with different substitution patterns on the benzylidene group, leading to variations in reactivity and biological activity.
Benzyl {[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate: The presence of methoxy groups instead of chloro groups can significantly alter the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C24H16Cl2O5 |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C24H16Cl2O5/c25-19-9-6-16(10-20(19)26)11-22-24(28)18-8-7-17(12-21(18)31-22)29-14-23(27)30-13-15-4-2-1-3-5-15/h1-12H,13-14H2/b22-11- |
InChI Key |
WBWQJXKXWGIQRZ-JJFYIABZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)O3 |
Origin of Product |
United States |
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